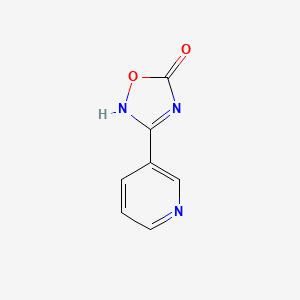

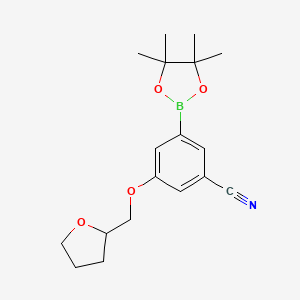

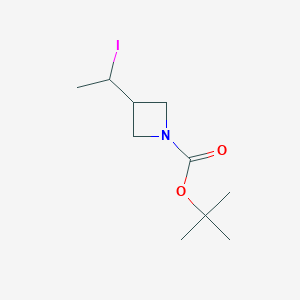

3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one” is known as Procaine Hydrochloride. It is a local anesthetic of the amino ester group. Procaine Hydrochloride is primarily used to reduce the pain of intramuscular injection of penicillin and is also used in dentistry. It works by blocking the nerve impulses that send pain signals to the brain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Procaine Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of Procaine Hydrochloride involves large-scale esterification followed by crystallization to obtain the pure hydrochloride salt. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Análisis De Reacciones Químicas

Types of Reactions

Procaine Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in Procaine Hydrochloride can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.

Oxidation: Procaine Hydrochloride can be oxidized to form various degradation products, depending on the conditions.

Substitution: The amino group in Procaine Hydrochloride can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various reagents can be used depending on the desired derivative, such as alkyl halides for alkylation reactions.

Major Products Formed

Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.

Oxidation: Various degradation products, including para-benzoquinone derivatives.

Substitution: A range of substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Procaine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.

Biology: Employed in studies involving nerve impulse transmission and local anesthesia mechanisms.

Medicine: Investigated for its potential use in various medical treatments, including pain management and as an anti-inflammatory agent.

Industry: Utilized in the formulation of various pharmaceutical products, particularly in the field of local anesthesia.

Mecanismo De Acción

Procaine Hydrochloride exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and propagation of action potentials, thereby blocking nerve impulse transmission and resulting in local anesthesia. The compound specifically targets voltage-gated sodium channels, which are crucial for the conduction of nerve impulses.

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: Another local anesthetic, but belonging to the amino amide group.

Benzocaine: A local anesthetic similar to Procaine Hydrochloride but used primarily for topical applications.

Tetracaine: A more potent local anesthetic compared to Procaine Hydrochloride, used in spinal anesthesia.

Uniqueness

Procaine Hydrochloride is unique in its specific use for intramuscular injection pain reduction and its relatively short duration of action compared to other local anesthetics like Lidocaine and Tetracaine. Its lower potency and shorter duration make it suitable for procedures requiring brief anesthesia.

Propiedades

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSFIDOWUWMEBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=O)ON2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C2=NC(=O)ON2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B7955543.png)

![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7955546.png)